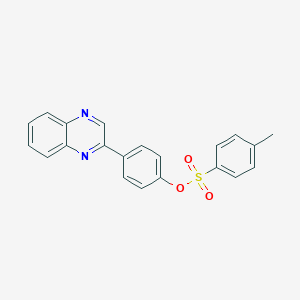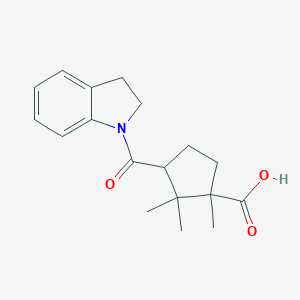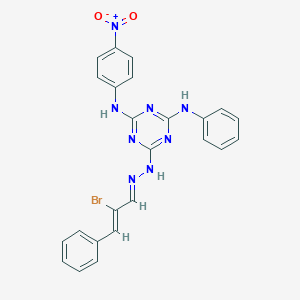
4-(2-QUINOXALINYL)PHENYL 4-METHYL-1-BENZENESULFONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-QUINOXALINYL)PHENYL 4-METHYL-1-BENZENESULFONATE is a compound that combines a quinoxaline moiety with a phenyl group and a methylbenzenesulfonate group. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry . The presence of the sulfonate group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 4-(2-QUINOXALINYL)PHENYL 4-METHYL-1-BENZENESULFONATE typically involves the reaction of quinoxaline derivatives with phenyl 4-methylbenzenesulfonate under specific conditions. One common method involves the use of acyl or aroyl chlorides in dry pyridine to form the desired product . The reaction conditions may vary depending on the specific derivatives used and the desired yield.
The use of green chemistry principles and cost-effective methods is also a focus in recent research .
Analyse Chemischer Reaktionen
4-(2-QUINOXALINYL)PHENYL 4-METHYL-1-BENZENESULFONATE undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary aromatic amines, such as aniline and p-chloro aniline, to form substituted products.
Oxidation and Reduction:
Addition Reactions: It reacts with sodium azide and active methylene compounds, such as ethylcyanoacetate and ethylacetoacetate, to form new products.
Common reagents used in these reactions include acyl or aroyl chlorides, primary aromatic amines, sodium azide, and active methylene compounds. The major products formed depend on the specific reagents and reaction conditions used.
Wissenschaftliche Forschungsanwendungen
4-(2-QUINOXALINYL)PHENYL 4-METHYL-1-BENZENESULFONATE has several scientific research applications, including:
Medicinal Chemistry: Quinoxaline derivatives are known for their antimicrobial, anticancer, and antiviral activities. This compound may serve as an intermediate in the synthesis of drugs targeting these activities.
Biological Research: The compound’s ability to interact with various biological targets makes it valuable in studying enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound’s reactivity and solubility make it useful in the synthesis of other chemical intermediates and materials.
Wirkmechanismus
quinoxaline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes, receptors, and nucleic acids . These interactions can lead to various biological activities, including enzyme inhibition, receptor modulation, and DNA intercalation.
Vergleich Mit ähnlichen Verbindungen
4-(2-QUINOXALINYL)PHENYL 4-METHYL-1-BENZENESULFONATE can be compared with other quinoxaline derivatives, such as:
2-Phenylquinazolin-4-yl 4-Methylbenzosulfonate: This compound has similar structural features but may exhibit different biological activities and reactivity.
3-Isopropyl-7-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)quinoxalin-2(1H)-one: This compound shows promising activity against specific enzymes and may have different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activities.
Eigenschaften
Molekularformel |
C21H16N2O3S |
|---|---|
Molekulargewicht |
376.4g/mol |
IUPAC-Name |
(4-quinoxalin-2-ylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H16N2O3S/c1-15-6-12-18(13-7-15)27(24,25)26-17-10-8-16(9-11-17)21-14-22-19-4-2-3-5-20(19)23-21/h2-14H,1H3 |
InChI-Schlüssel |
LDQJIBMYZZWSIA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-adamantyl)-2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}acetamide](/img/structure/B391634.png)
![N-(1,3-benzothiazol-2-yl)-2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B391635.png)
![N-(4-ethoxybenzylidene)-N-naphtho[1,2-d][1,3]thiazol-2-ylamine](/img/structure/B391637.png)
![2-Amino-7-methyl-5-oxo-4-thiophen-2-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B391638.png)
![2-[(5-acetyl-3-cyano-6-methyl-4-pyridin-3-yl-1,4-dihydropyridin-2-yl)sulfanyl]-N-(1-adamantyl)acetamide](/img/structure/B391639.png)

![2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B391647.png)
![2-[(5-{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B391648.png)

![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B391650.png)
![2-{[(5-{4-Chloro-3-nitrophenyl}-2-furyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B391651.png)
![Benzoic acid, 2-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-, methyl ester](/img/structure/B391652.png)
![3-{[(5-{2-Chloro-4-nitrophenyl}-2-furyl)methylene]amino}-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B391656.png)
![4-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B391657.png)
